(+-)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride typically involves the reaction of benzaldehyde with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of (±)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated systems, ensures efficient and consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
(±)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The propylaminoethyl side chain can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles, such as halides and amines, can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
(±)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (±)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler analog with only an aldehyde group attached to the benzene ring.
Propylamine: A simpler analog with only a propylamino group.
(±)-alpha-(1-(Methylamino)ethyl)benzaldehyde hydrochloride: A similar compound with a methylaminoethyl side chain instead of propylaminoethyl.
Uniqueness
(±)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride is unique due to the presence of both the propylaminoethyl side chain and the benzaldehyde moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
63887-48-9 |
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Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl)-propylazanium;chloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H |
InChI Key |
CQUMWMSALZGNAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH2+]C(C)C(=O)C1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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